N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine
Description
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and various substituents
Properties
IUPAC Name |
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4/c1-21-9-6-7-11-23(21)14-16-30-15-8-10-22(19-30)18-29(2)20-25-17-27-28-26(25)24-12-4-3-5-13-24/h3-7,9,11-13,17,22H,8,10,14-16,18-20H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCADAVNZVLTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCCC(C2)CN(C)CC3=C(NN=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 2-(2-methylphenyl)ethyl Group: This step involves the alkylation of the piperidine ring with 2-(2-methylphenyl)ethyl bromide under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized separately through a condensation reaction between hydrazine and an appropriate diketone.
Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine and pyrazole rings through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[1-[2-(2-chlorophenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine
- N-methyl-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine
Uniqueness
N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications. The presence of the 2-(2-methylphenyl)ethyl group, in particular, may influence its binding affinity and selectivity for certain receptors, distinguishing it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
